

# Preparation of Tersolisib Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025



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### **Abstract**

**Tersolisib** is a potent and selective inhibitor of the PI3Kα signaling pathway, a critical regulator of cell growth and proliferation. Accurate and consistent preparation of **Tersolisib** stock solutions is paramount for reliable experimental outcomes in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of **Tersolisib** stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

## Introduction

**Tersolisib** (also known as STX-478) is an orally bioavailable, allosteric inhibitor that selectively targets mutant forms of phosphoinositide 3-kinase alpha (PI3Kα)[1]. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making **Tersolisib** a valuable tool for cancer research and drug development[2][3]. To ensure the integrity and reproducibility of experimental results, it is crucial to follow standardized procedures for the preparation of stock solutions. DMSO is a commonly used solvent for dissolving many small molecule inhibitors for in vitro use due to its high solubilizing capacity[4][5]. This protocol outlines the necessary steps to prepare a concentrated stock solution of **Tersolisib** in DMSO.

## **Quantitative Data Summary**



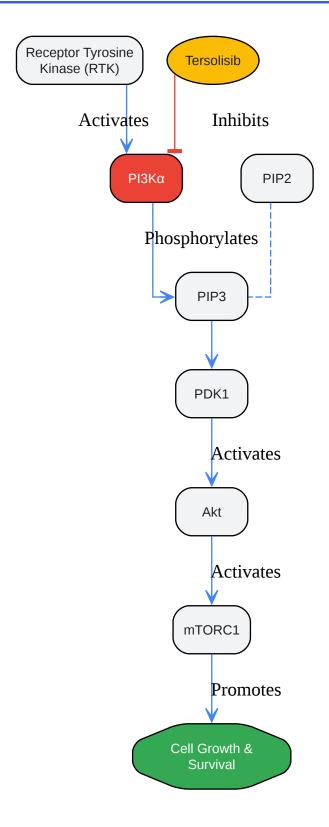
A summary of the key physicochemical and storage properties of **Tersolisib** is provided in the table below for quick reference.

Parameter	Value	Reference
Molecular Weight	401.29 g/mol	[2][6][7]
Appearance	White to off-white solid	[6]
Solubility in DMSO	Up to 100 mg/mL (249.20 mM)	[6][7]
Recommended Solvent	Fresh, anhydrous DMSO	[1][6]
Storage of Solid	-20°C for up to 3 years	[1][6]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	[1][6]
Stability Note	Avoid repeated freeze-thaw cycles.	[1]

# **Signaling Pathway of Tersolisib**

**Tersolisib** acts as an inhibitor of the PI3K $\alpha$  pathway. The diagram below illustrates the simplified signaling cascade targeted by this inhibitor.





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**Figure 1:** Simplified PI3Kα signaling pathway and the inhibitory action of **Tersolisib**.



# Experimental Protocol: Preparation of a 10 mM Tersolisib Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Tersolisib** in DMSO. Adjustments to the calculations can be made to achieve other desired concentrations.

#### Materials:

- Tersolisib powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- · Calibrated analytical balance
- Vortex mixer
- · Pipettes and sterile pipette tips
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

#### Procedure:

- Pre-analysis and Calculation:
  - Determine the desired final concentration and volume of the stock solution. For this
    protocol, we will prepare 1 mL of a 10 mM stock solution.
  - Use the molecular weight of **Tersolisib** (401.29 g/mol) to calculate the required mass of the compound.
    - Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
    - Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 401.29 g/mol x (1000 mg / 1 g) =
       4.0129 mg



- It is advisable to weigh out a slightly larger mass (e.g., 5 mg) and adjust the volume of DMSO accordingly for greater accuracy.
  - Adjusted Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (g/mol)] / Concentration (mmol/L)
  - Volume (mL) for 5 mg = [5 mg / 401.29 g/mol ] / 10 mmol/L = 1.246 mL
- Weighing the Compound:
  - Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
  - Carefully weigh out the calculated mass of **Tersolisib** powder (e.g., 5 mg) into the tube.
     Record the exact mass.

#### Dissolution:

- Add the calculated volume of anhydrous DMSO (e.g., 1.246 mL for 5 mg) to the tube containing the **Tersolisib** powder.
- Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution[6][7].

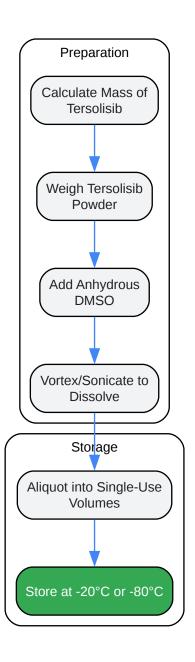
#### Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes[1].
- Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
- For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable[1][6].

## **Experimental Workflow**



The following diagram outlines the logical flow of the stock solution preparation protocol.



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**Figure 2:** Workflow for the preparation and storage of **Tersolisib** stock solution.

## **Safety Precautions**

• **Tersolisib** is a potent bioactive compound. Handle with care and always wear appropriate PPE, including a lab coat, gloves, and safety glasses.



- Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
- Refer to the Safety Data Sheet (SDS) for Tersolisib for complete safety and handling information.

## Conclusion

This protocol provides a standardized method for the preparation of **Tersolisib** stock solutions in DMSO, which is essential for obtaining reliable and reproducible results in research settings. Adherence to these guidelines for calculation, dissolution, and storage will ensure the quality and stability of the stock solution for its intended applications.

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- To cite this document: BenchChem. [Preparation of Tersolisib Stock Solution in DMSO: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542504#how-to-prepare-tersolisib-stock-solution-with-dmso]

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